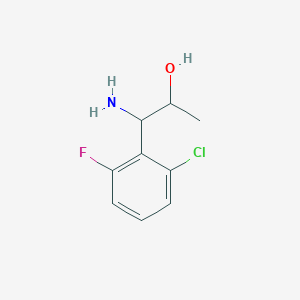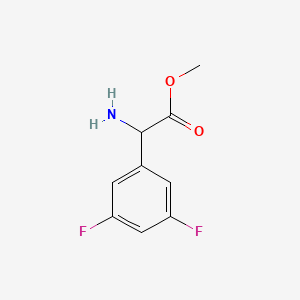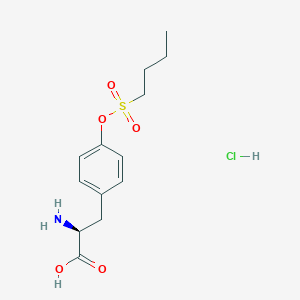
Tirofiban impurity 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 3 involves the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. The synthetic route typically includes the reaction of 4-pyridinebutanol with thionyl chloride to form 4-(4-Chlorobutyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the identification and detection of the impurity .
化学反应分析
Types of Reactions
Tirofiban impurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Tirofiban impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Tirofiban and its impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in the quality control and assurance processes during the manufacturing of Tirofiban
作用机制
相似化合物的比较
Tirofiban impurity 3 can be compared with other impurities and related compounds, such as:
- Tirofiban impurity 1 (DiHCl Salt)
- Tirofiban impurity 6
- Tirofiban impurity 8
- Tirofiban impurity 10
- Tirofiban impurity 12
- Tirofiban impurity B
Uniqueness
This compound is unique due to its specific structure and the presence of a chlorobutyl group, which distinguishes it from other impurities. This structural feature may influence its chemical reactivity and interactions with biological targets .
属性
分子式 |
C13H20ClNO5S |
|---|---|
分子量 |
337.82 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-2-3-8-20(17,18)19-11-6-4-10(5-7-11)9-12(14)13(15)16;/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16);1H/t12-;/m0./s1 |
InChI 键 |
DXXHAPOXGRCXRJ-YDALLXLXSA-N |
手性 SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13045187.png)
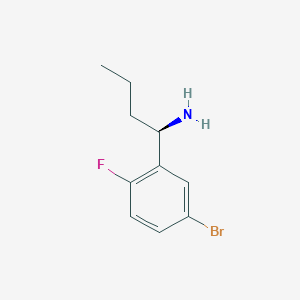
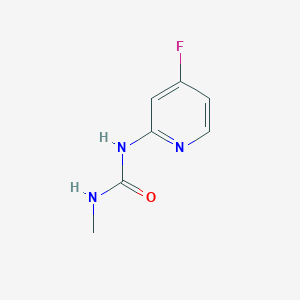
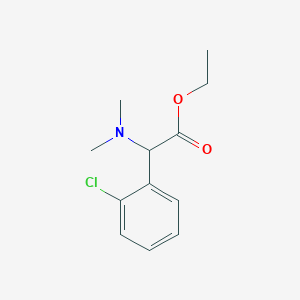

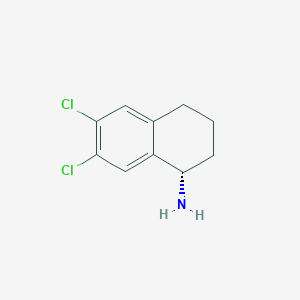
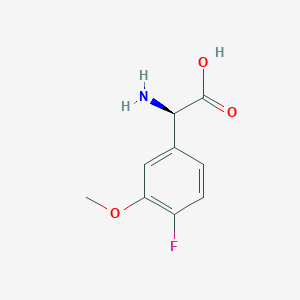
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
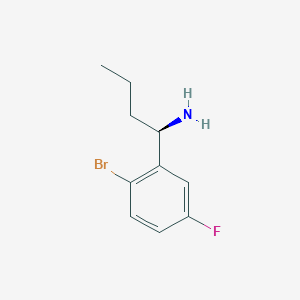
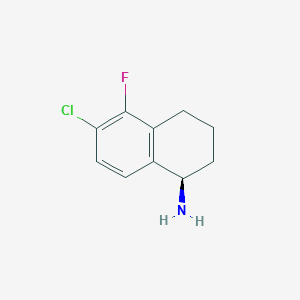
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
